A Comprehensive Technical Guide to the Chemical and Physical Properties of 1-Iodooctadecane
A Comprehensive Technical Guide to the Chemical and Physical Properties of 1-Iodooctadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodooctadecane, also known as octadecyl iodide or stearyl iodide, is a long-chain alkyl halide with the chemical formula C₁₈H₃₇I. Its structure, consisting of a lengthy hydrophobic 18-carbon chain and a reactive iodo-group, makes it a valuable intermediate in various fields of chemical synthesis. This guide provides an in-depth overview of the chemical and physical properties of 1-Iodooctadecane, complete with experimental protocols and visual workflows, to support its application in research and development.
Chemical and Physical Properties
The key chemical and physical properties of 1-Iodooctadecane are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₇I | [1][2] |
| Molecular Weight | 380.39 g/mol | [2][3] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid. Can also appear as a pale yellow crystalline solid or paste. | [2][4][5] |
| Melting Point | 33-35 °C (lit.) | [1][2][3] |
| Boiling Point | 194-197 °C at 2 mmHg (lit.)382.8 °C at 760 mmHg | [1][2][4] |
| Density | 1.0959 g/cm³ (rough estimate)1.104 g/cm³ | [1][4][6] |
| Flash Point | 110 °C (230 °F) - closed cup147.8 °C | [2][3][4] |
| Vapor Pressure | 1.02E-05 mmHg at 25°C1.92e-06 mmHg | [1][4] |
| Refractive Index | 1.4762 (estimate)1.483 | [2][6] |
Table 2: Solubility Properties
| Solvent | Solubility | Reference |
| Toluene | Almost transparent solubility | [1][2] |
| Water | Insoluble | [7] |
| Hexane | Readily soluble | [7] |
| Ethyl Acetate | Readily soluble | [7] |
| Chloroform | Readily soluble | [7] |
| Ethanol | Soluble | [7] |
| Ether | Soluble | [7] |
Table 3: Chemical Identifiers and Spectral Data
| Identifier/Spectrum | Value/Reference |
| CAS Number | 629-93-6 |
| EINECS Number | 211-117-3 |
| InChI | InChI=1S/C18H37I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 |
| SMILES | CCCCCCCCCCCCCCCCCCI |
| ¹H NMR | Spectra available |
| ¹³C NMR | Spectra available[8][9] |
| Mass Spectrum | Electron ionization spectra available |
| IR Spectrum | KBr disc, nujol mull, and other techniques available |
Experimental Protocols
This section details the methodologies for determining key physical properties of 1-Iodooctadecane and a common synthetic route.
Determination of Melting Point
The melting point of a solid organic compound like 1-Iodooctadecane can be determined using a capillary tube method with a melting point apparatus.[10]
-
Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered, dry 1-Iodooctadecane is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[11]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[10]
-
The sample is heated rapidly at first to determine an approximate melting range.[10]
-
A second, more careful determination is performed with a slower heating rate (approximately 2°C per minute) starting from a temperature about 20°C below the approximate melting point.[9]
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting range is reported as T₁ - T₂.[11] For a pure compound, this range is typically narrow (0.5-1.0°C).[10]
-
Determination of Boiling Point at Reduced Pressure
Given that 1-Iodooctadecane can decompose at its atmospheric boiling point, its boiling point is typically determined under reduced pressure (vacuum distillation).[12]
-
Apparatus: Vacuum distillation setup (round bottom flask, distillation head with thermometer, condenser, receiving flask), vacuum source (e.g., water aspirator or vacuum pump), heating mantle, stir bar, McLeod gauge.
-
Procedure:
-
The 1-Iodooctadecane sample is placed in the distilling flask with a stir bar.
-
The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.[12]
-
The system is evacuated to the desired pressure, which is monitored by a McLeod gauge.
-
The sample is heated and stirred.
-
The temperature at which the liquid boils and the condensate drips into the receiving flask is recorded as the boiling point at that specific pressure.[13]
-
Determination of Solubility
A qualitative assessment of solubility can be performed by observing the dissolution of a known mass of solute in a known volume of solvent.
-
Apparatus: Test tubes, graduated cylinder or burette, balance.
-
Procedure:
-
A pre-weighed small amount of 1-Iodooctadecane (e.g., 25 mg) is placed in a test tube.[14]
-
A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[14]
-
The test tube is shaken vigorously after each addition.[14]
-
The compound is considered soluble if it completely dissolves to form a clear solution. Observations such as "soluble," "partially soluble," or "insoluble" are recorded.
-
Spectroscopic Analysis
-
FTIR Spectroscopy (Solid): A thin solid film method is commonly used. A small amount of 1-Iodooctadecane is dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded.[1]
-
NMR Spectroscopy: A small amount of 1-Iodooctadecane is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube, and the ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.[15]
-
Mass Spectrometry: For a volatile compound, a small sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are separated based on their mass-to-charge ratio and detected.[16]
Synthesis of 1-Iodooctadecane (Finkelstein Reaction)
A common method for synthesizing 1-Iodooctadecane is via the Finkelstein reaction, which involves the conversion of an alkyl chloride or bromide to an alkyl iodide.[2][17]
-
Reactants: 1-Bromooctadecane (or 1-chlorooctadecane), sodium iodide (NaI), acetone (B3395972).
-
Procedure:
-
1-Bromooctadecane is dissolved in acetone.
-
A solution of sodium iodide in acetone is added to the reaction mixture.
-
The reaction is typically heated to reflux.
-
The reaction is driven to completion by the precipitation of the less soluble sodium bromide (or sodium chloride) in acetone.[2][17]
-
After the reaction is complete, the mixture is cooled, and the precipitate is removed by filtration.
-
The acetone is removed from the filtrate, and the crude 1-Iodooctadecane is purified, typically by recrystallization or column chromatography.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of 1-Iodooctadecane.
Caption: A logical workflow for the synthesis and characterization of 1-Iodooctadecane.
Caption: The Finkelstein reaction pathway for the synthesis of 1-Iodooctadecane.
Safety and Handling
1-Iodooctadecane is classified as a skin and eye irritant and may cause respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] It should be stored in a cool, dry, well-ventilated area, protected from light.[2] For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Refractive Index of Transparent Solids and Fluids [opg.optica.org]
- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. byjus.com [byjus.com]
- 12. Purification [chem.rochester.edu]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. azolifesciences.com [azolifesciences.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. byjus.com [byjus.com]
